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molecular formula C7H3BrF4O B068666 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene CAS No. 168971-68-4

1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene

Cat. No. B068666
M. Wt: 259 g/mol
InChI Key: KZMHSGBETSENAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06949576B2

Procedure details

To a solution of n-butyllithium (2.5 M solution in hexanes, 14.1 mL) in THF (30 mL) at −98° C. was added a solution of 4-bromo-3-fluorotrifluoromethoxy-benzene in THF (3 mL). After stirring for 10 min. at −98° C., triisopropyl borate (4.88 mL, 3.98 g, 21 mmol) was added at a rate needed to keep the temperature below −97° C. The reaction mixture was allowed to warm to −30° C. over 30 minutes, re-cooled to −78° C. and stirred at this temperature for 30 min. Concentrated hydrochloric acid (2 mL) was added and the reaction mixture was concentrated under reduced pressure. Dilute hydrochloric acid (0.2 N, 15 mL) was added and the mixture was extracted with ether (3×20 mL). The combined ethereal layers were extracted with dilute sodium hydroxide (0.02 N, 3×30 mL). The combined aqueous extracts were cooled to 0° C., acidified to pH 3.5 using concentrated hydrochloric acid and extracted with ether (3×30 mL). The combined ethereal layers were then washed with water (15 mL) and brine (15 mL), dried over magnesium sulphate and concentrated under reduced pressure to leave 2.3 g of yellow solid. Recrystallisation from hexane afforded pink needles (1.25 g, 41%): mp 89-93° C.; 1H NMR (CDCl3) δ 7.89 (t, 1H), 7.07 (d, 1H), 6.94 (d, 1H), 5.11 (d, 2H); EI/MS 223 m/e (M−1).
Quantity
14.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
4.88 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([O:13][C:14]([F:17])([F:16])[F:15])=[CH:9][C:8]=1[F:18].[B:19](OC(C)C)([O:24]C(C)C)[O:20]C(C)C.Cl>C1COCC1>[F:18][C:8]1[CH:9]=[C:10]([O:13][C:14]([F:17])([F:16])[F:15])[CH:11]=[CH:12][C:7]=1[B:19]([OH:24])[OH:20]

Inputs

Step One
Name
Quantity
14.1 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OC(F)(F)F)F
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.88 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-98 °C
Stirring
Type
CUSTOM
Details
After stirring for 10 min. at −98° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −97° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −30° C. over 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
re-cooled to −78° C.
STIRRING
Type
STIRRING
Details
stirred at this temperature for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Dilute hydrochloric acid (0.2 N, 15 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether (3×20 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined ethereal layers were extracted with dilute sodium hydroxide (0.02 N, 3×30 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The combined aqueous extracts were cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×30 mL)
WASH
Type
WASH
Details
The combined ethereal layers were then washed with water (15 mL) and brine (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=C(C=CC(=C1)OC(F)(F)F)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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